molecular formula C8H8BrNO B8793945 1-(6-Bromo-5-methylpyridin-3-yl)ethanone

1-(6-Bromo-5-methylpyridin-3-yl)ethanone

Cat. No.: B8793945
M. Wt: 214.06 g/mol
InChI Key: VTWMRYSTUSOHET-UHFFFAOYSA-N
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Description

1-(6-Bromo-5-methylpyridin-3-yl)ethanone is a brominated and methyl-substituted pyridin-3-yl ethanone derivative that serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research. Compounds featuring the pyridin-3-yl ethanone scaffold are of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors. For instance, structurally related adamantyl ethanone pyridyl derivatives have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a therapeutic target for metabolic conditions like type 2 diabetes and obesity . The bromine atom on the pyridine ring makes this compound a valuable precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of structure-activity relationships. This chemical is provided for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

1-(6-bromo-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3

InChI Key

VTWMRYSTUSOHET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Trends :

  • Halogenation : Bromine and chlorine substituents enhance electrophilicity and binding to biological targets, as seen in antiparasitic compounds .

Physicochemical Properties

  • Boiling Point (bp): Brominated derivatives (e.g., 1-(5-Bromo-2-thienyl)-ethanone) exhibit bp = 103°C/4mm, suggesting similar volatility for bromopyridinones .
  • Solubility: Pyridine-based ethanones are generally soluble in polar aprotic solvents (e.g., DCM, THF) due to their ketone and aromatic moieties .

Preparation Methods

Key Reaction Parameters

ParameterValue/DescriptionSource
Catalyst Pd(OAc)₂ (0.15–0.5% mol) with ligands (e.g., tri-tert-butyl-phosphonium tetrafluoborate)
Solvent N,N’-dimethylformamide (DMF)
Temperature 85°C
Reaction Time 20–27 hours
Yield 83–89%

Mechanistic Insights

The reaction involves coupling 1-(6-methylpyridin-3-yl)ethanone with 4-bromophenylmethylsulfone under Pd catalysis. The presence of potassium phosphate or tert-butoxide as a base enhances deprotonation and transmetalation efficiency. A critical intermediate, 2-methyl-4-(6-methylpyridin-3-yl)but-3-in-2-ol, may form transiently but is often bypassed in one-pot protocols.

Multi-Step Synthesis via Functional Group Transformations

For smaller-scale or specialized applications, sequential reactions are employed, often starting from pyridine precursors.

Synthetic Pathway 1: Bromination and Ketone Formation

  • Pyridine Bromination :

    • Substrate : 5-Methylpyridin-3-ol or its derivatives.

    • Reagent : Bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid).

    • Position Selectivity : Directed by electron-withdrawing/donating groups to achieve 6-bromo substitution.

  • Ketone Installation :

    • Method : Friedel-Crafts acylation or nucleophilic substitution.

    • Reagents : Acetyl chloride (CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃).

    • Yield : ~70–80% (estimated from analogous reactions).

Example Protocol

A solution of 6-bromo-5-methylpyridine in dichloromethane reacts with acetyl chloride (1.1 equiv) and AlCl₃ (0.1 equiv) at 0–25°C. The mixture is quenched with ice water, extracted with ethyl acetate, and purified via column chromatography.

Hydrolysis and Protection Strategies

This method is less common but applicable for intermediates requiring functional group protection.

Case Study: Acetylene to Ketone Conversion

  • Hydration of Alkyne :

    • Substrate : 5-Ethynyl-2-methylpyridine.

    • Conditions : H₂SO₄ (4:1, toluene) at 80°C for 2 hours.

    • Product : 1-(6-Methylpyridin-3-yl)ethanone (enol form).

  • Deprotection (if needed) :

    • Reagent : NaOH in toluene under reflux.

Critical Data

StepConditionsYield
Alkyne HydrationH₂SO₄/toluene, 80°C, 2 h>90%
DeprotectionNaOH/toluene, reflux, 1 h~85%

Alternative Routes: Grignard Reagent Addition

While less documented, Grignard reagents can install the ethanone moiety.

Hypothetical Protocol

  • Pyridine Bromination : 5-Methylpyridin-3-ol → 6-bromo-5-methylpyridin-3-ol.

  • Grignard Reaction :

    • Reagent : Methylmagnesium bromide (CH₃MgBr).

    • Conditions : THF, −78°C to RT.

  • Oxidation :

    • Oxidizing Agent : CrO₃ or PCC.

Challenges

  • Selectivity : Competing side reactions (e.g., over-alkylation).

  • Yield : Expected to be moderate (~50–60% based on analogous systems).

Comparative Analysis of Methods

The choice of method depends on scale, reagent availability, and desired purity.

MethodAdvantagesLimitations
Pd-Catalyzed High yield, scalable, avoids hazardous oxidantsHigh catalyst cost, DMF toxicity
Multi-Step Flexible for small batches, low costLower yield, more steps
Grignard Simple reagents, direct additionPoor selectivity, oxidation required

Q & A

Q. What are the established synthetic methodologies for 1-(6-Bromo-5-methylpyridin-3-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via condensation reactions. For example, a multi-component reaction involving brominated acetophenone derivatives, aldehydes, and ammonium acetate in ethanol under reflux (10–20 hours) can yield pyridine-based ketones . Optimization involves adjusting stoichiometry, solvent choice (e.g., ethanol vs. DMF), and catalyst selection. Reaction progress is monitored via TLC or HPLC, with purification achieved through recrystallization (e.g., DMF/ethanol mixtures) or column chromatography .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions on the pyridine ring (e.g., ¹H NMR for methyl and bromine proximity) .
  • Mass spectrometry : For molecular weight validation (expected M.W. ~214.04 g/mol for C₈H₈BrNO) .
  • Melting point analysis : Reported mp ranges (e.g., 90–95°C) must align with literature values to assess purity .
  • HPLC : To quantify impurities (<5% threshold for research-grade material) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Single-crystal X-ray diffraction using programs like SHELXL provides precise bond lengths, angles, and torsion angles. For brominated pyridines, heavy-atom effects improve diffraction quality. Challenges include crystal growth optimization (e.g., slow evaporation from DMSO) and addressing disorder in methyl or bromine groups. SHELX software is robust for refining structures against high-resolution data, even for small molecules .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom at the 6-position activates the pyridine ring for palladium-catalyzed couplings. Steric hindrance from the 5-methyl group may slow transmetallation steps, requiring tailored ligands (e.g., SPhos) or elevated temperatures. Kinetic studies using ¹³C labeling or DFT calculations can map transition states .

Q. How do researchers reconcile discrepancies in reported physicochemical properties (e.g., melting points)?

Discrepancies (e.g., mp variations of ±5°C) often arise from:

  • Purity issues : Recrystallization solvent choices (DMF vs. ethanol) affect crystal packing .
  • Polymorphism : Differential Scanning Calorimetry (DSC) can identify metastable forms.
    Standardized protocols (e.g., drying under vacuum for 24 hours) minimize variability .

Q. What strategies mitigate decomposition during long-term storage?

Stability studies under varying conditions (light, humidity, temperature) show that:

  • Storage : Argon-filled amber vials at –20°C prevent bromine loss or ketone oxidation .
  • Additives : Antioxidants (e.g., BHT) at 0.1% w/w reduce free radical degradation .

Methodological Challenges and Solutions

Q. How can researchers improve yields in large-scale syntheses?

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:

  • Flow chemistry : Continuous reactors improve temperature control and mixing .
  • In-line purification : Simulated moving bed (SMB) chromatography reduces downtime .

Q. What computational tools predict the compound’s behavior in biological systems?

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using the pyridine ring as a hydrogen-bond acceptor .
  • ADMET prediction : Tools like SwissADME estimate solubility (LogP ~1.5) and metabolic stability .

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